molecular formula C19H18N2O B11841146 Acetamide, 2-(methylphenylamino)-N-1-naphthalenyl- CAS No. 60379-87-5

Acetamide, 2-(methylphenylamino)-N-1-naphthalenyl-

Cat. No.: B11841146
CAS No.: 60379-87-5
M. Wt: 290.4 g/mol
InChI Key: BUGVSKULHXRCQK-UHFFFAOYSA-N
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Description

2-(Methyl(phenyl)amino)-N-(naphthalen-1-yl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a naphthalene ring and a phenyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methyl(phenyl)amino)-N-(naphthalen-1-yl)acetamide typically involves the reaction of naphthalen-1-ylamine with methyl(phenyl)amine in the presence of acetic anhydride. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: In an industrial setting, the production of 2-(Methyl(phenyl)amino)-N-(naphthalen-1-yl)acetamide can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the synthesis process.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in substitution reactions, where the phenyl or naphthalene rings can be functionalized with various substituents using electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Electrophiles such as halogens, nitrating agents, sulfonating agents, typically under acidic conditions.

Major Products:

    Oxidation: Naphthoquinone derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Functionalized aromatic compounds with various substituents.

Scientific Research Applications

2-(Methyl(phenyl)amino)-N-(naphthalen-1-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Methyl(phenyl)amino)-N-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Naphthalene derivatives: Compounds such as naphthalene-1-ylamine and naphthalene-2-ylamine share structural similarities with 2-(Methyl(phenyl)amino)-N-(naphthalen-1-yl)acetamide.

    Phenylacetamides: Compounds like N-phenylacetamide and N-(methylphenyl)acetamide are structurally related and exhibit similar chemical properties.

Uniqueness: 2-(Methyl(phenyl)amino)-N-(naphthalen-1-yl)acetamide is unique due to the combination of the naphthalene and phenyl groups within its structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

60379-87-5

Molecular Formula

C19H18N2O

Molecular Weight

290.4 g/mol

IUPAC Name

2-(N-methylanilino)-N-naphthalen-1-ylacetamide

InChI

InChI=1S/C19H18N2O/c1-21(16-10-3-2-4-11-16)14-19(22)20-18-13-7-9-15-8-5-6-12-17(15)18/h2-13H,14H2,1H3,(H,20,22)

InChI Key

BUGVSKULHXRCQK-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)NC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3

Origin of Product

United States

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